molecular formula C9H9NO B7791017 2,3-dihydro-1H-inden-1-one oxime

2,3-dihydro-1H-inden-1-one oxime

Cat. No. B7791017
M. Wt: 147.17 g/mol
InChI Key: ATEGUFMEFAGONB-UHFFFAOYSA-N
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Patent
US06737547B1

Procedure details

1-Indanone oxime (2.33 g, 0.016 moles) and imidazole (78 mg) in acetonitrile (45 ml) cooled in ice, were treated with acetic anhydride (11 ml, 0.12 moles) and the mixture thus stirred for one hour. Titanium triacetate (17 g) was added, followed by more acetic anhydride (11 ml, 0.12 moles). The mixture was brought to reflux under nitrogen. After 2 hours the mixture was allowed to cool, poured into 1M sodium carbonate (250 ml) and stirred for 15 minutes. Three-fold extraction with ethyl acetate, drying (MgSO4) and evaporation left a brown oil which was reevaporated with toluene. The brown residue was subjected to flash chromatography on silica gel with ethyl acetate/hexane 1:2 v/v. The major component was obtained as a white solid (1.7 g) from the appropriate fractions and was recrystallized from ethyl acetate/hexane to give the title compound, mp 137-138° C. (1.45 g, 52.9%).
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
78 mg
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four
Name
Titanium triacetate
Quantity
17 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(=[N:10]O)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.N1C=CN=C1.[C:17](OC(=O)C)(=[O:19])[CH3:18].C(=O)([O-])[O-].[Na+].[Na+]>C(#N)C.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.[Ti+3]>[C:17]([NH:10][C:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH:2]=1)(=[O:19])[CH3:18] |f:3.4.5,7.8.9.10|

Inputs

Step One
Name
Quantity
2.33 g
Type
reactant
Smiles
C1(CCC2=CC=CC=C12)=NO
Name
Quantity
78 mg
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
11 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
11 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
250 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Titanium triacetate
Quantity
17 g
Type
catalyst
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].[Ti+3]

Conditions

Stirring
Type
CUSTOM
Details
the mixture thus stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen
WAIT
Type
WAIT
Details
After 2 hours the mixture was allowed
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
STIRRING
Type
STIRRING
Details
stirred for 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
Three-fold extraction with ethyl acetate
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
(MgSO4) and evaporation
WAIT
Type
WAIT
Details
left a brown oil which
CUSTOM
Type
CUSTOM
Details
was reevaporated with toluene

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)NC1=CCC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: CALCULATEDPERCENTYIELD 61.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.